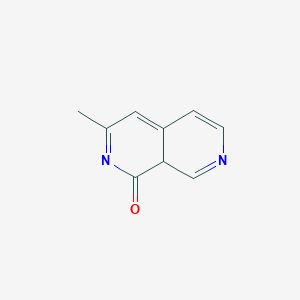
1(2H)-Copyrinone, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1(2H)-Copyrinone, 3-methyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-pyridone with suitable reagents can yield 1(2H)-Copyrinone, 3-methyl-. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1(2H)-Copyrinone, 3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1(2H)-Copyrinone, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyridine ring. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other electrophiles.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridones.
Wissenschaftliche Forschungsanwendungen
1(2H)-Copyrinone, 3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
1(2H)-Copyrinone, 3-methyl- can be compared with other pyridone derivatives:
1(2H)-Pyridone: Similar structure but lacks the methyl group, which can influence its reactivity and biological activity.
3-Methyl-2-pyridone: Another related compound with different substitution patterns, affecting its chemical properties and applications.
Uniqueness: The presence of the methyl group in 1(2H)-Copyrinone, 3-methyl- distinguishes it from other pyridones, potentially enhancing its stability and reactivity in certain reactions. This unique feature makes it a valuable compound for specific applications in research and industry.
Vergleich Mit ähnlichen Verbindungen
- 1(2H)-Pyridone
- 3-Methyl-2-pyridone
- 4-Hydroxy-2-pyridone
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-methyl-8aH-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7-2-3-10-5-8(7)9(12)11-6/h2-5,8H,1H3 |
InChI-Schlüssel |
SZTPUGGPJWGRRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C2C=NC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















